ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate
CAS No.: 106840-79-3
Cat. No.: VC20759588
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106840-79-3 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3 |
| Standard InChI Key | SIVZJACKZNBFOX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C |
Introduction
Synthesis Methods
The synthesis of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be accomplished through various organic reactions. Common methods include:
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Nitration of Pyrrole Derivatives: The introduction of the nitro group can be achieved by nitrating a suitable pyrrole derivative using nitrating agents like nitric acid in the presence of sulfuric acid under controlled conditions.
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Esterification Reactions: The carboxylic acid derivative can be converted into its ethyl ester form through standard esterification techniques using ethanol and an acid catalyst.
Biological Activities
Research indicates that compounds containing pyrrole rings often exhibit a range of biological activities, such as:
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Antimicrobial Properties: Some studies suggest that pyrrole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
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Anti-inflammatory Effects: Certain derivatives have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Applications
Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate has potential applications in several fields:
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Medicinal Chemistry: Due to its biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting infections or inflammatory conditions.
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Agricultural Chemistry: Its properties may also be explored for use in agrochemicals, particularly as a pesticide or herbicide.
Research Findings
Recent studies on related compounds have highlighted their significance in drug development. For instance, research has shown that similar pyrrole derivatives possess promising antitumor activity and could serve as templates for creating novel anticancer agents.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 198.19 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
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